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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two common

organocobalt complexes: cobalt tricarbonyl nitrosyl, Co(CO)₃NO, and dicobalt octacarbonyl,

Co₂(CO)₈. Both compounds serve as important precursors and catalysts in a variety of

chemical transformations. Understanding their relative reactivity is crucial for reaction design,

catalyst selection, and the development of novel synthetic methodologies. This document

summarizes key reaction types, presents available quantitative data, outlines detailed

experimental protocols for comparative analysis, and provides visualizations of reaction

mechanisms and workflows.

Overview of Reactivity
Cobalt tricarbonyl nitrosyl and dicobalt octacarbonyl, while both being cobalt carbonyl

complexes, exhibit distinct reactivity profiles largely dictated by their electronic structure and

the nature of their ligands. Co(CO)₃NO is a monomeric, 18-electron complex featuring a

nitrosyl (NO) ligand, which is a stronger π-acceptor than carbon monoxide (CO). This generally

leads to a more electron-poor cobalt center compared to the cobalt centers in Co₂(CO)₈.

Dicobalt octacarbonyl is a dimeric complex with a Co-Co bond and exists in solution as a

mixture of bridged and non-bridged isomers.[1] Its reactivity is often characterized by the lability

of its CO ligands and the reactivity of the cobalt-cobalt bond.[1]
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Ligand Substitution Reactions
One of the most fundamental reactions for these complexes is the substitution of carbonyl

ligands with other donor ligands, such as tertiary phosphines (e.g., triphenylphosphine, PPh₃).

The substitution of CO in Co(CO)₃NO by a nucleophile like PPh₃ generally proceeds via a

bimolecular nucleophilic substitution mechanism.[2] The rate of this reaction is dependent on

the concentration of both the cobalt complex and the incoming ligand.

For dicobalt octacarbonyl, CO substitution is a more complex process. The reaction can

proceed through different pathways, including a radical chain mechanism, and is often inhibited

by the presence of CO.[3] The reaction of Co₂(CO)₈ with PPh₃ can lead to either substitution of

a CO ligand to form Co₂(CO)₇(PPh₃) or disproportionation into ionic complexes, especially in

the presence of "hard" Lewis bases.[4]

Property
Cobalt Tricarbonyl Nitrosyl
(Co(CO)₃NO)

Dicobalt Octacarbonyl
(Co₂(CO)₈)

Reaction with PPh₃
Co(CO)₃NO + PPh₃ →

Co(CO)₂(PPh₃)NO + CO

Co₂(CO)₈ + PPh₃ →

Co₂(CO)₇(PPh₃) + CO

Proposed Mechanism Associative or Interchange (Iₐ)
Complex, can involve radical

chains

Rate Law rate = k[Co(CO)₃NO][PPh₃]
Complex, can be inhibited by

CO

Qualitative Reactivity
Readily undergoes substitution

with Lewis bases.[5]

Some carbonyl ligands are

labile and reactive towards

alkynes and other substrates.

[6]

Redox Reactions
The redox behavior of these two complexes is also distinct. Dicobalt octacarbonyl can be

readily reduced by alkali metals, such as sodium amalgam, leading to the cleavage of the Co-

Co bond and the formation of the tetracarbonylcobaltate anion, [Co(CO)₄]⁻.[7] This anion is a
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key intermediate in many catalytic cycles. Oxidation of Co₂(CO)₈ can occur with reagents like

halogens, which also cleave the Co-Co bond to yield halotetracarbonylcobalt(I) species.[6]

Cobalt tricarbonyl nitrosyl can undergo dissociative electron attachment, where the addition

of an electron leads to the fragmentation of the molecule, often with the loss of a CO or NO

ligand.[8]

Property
Cobalt Tricarbonyl Nitrosyl
(Co(CO)₃NO)

Dicobalt Octacarbonyl
(Co₂(CO)₈)

Reduction
Undergoes dissociative

electron attachment.[8]

Reductively cleaved by alkali

metals to form [Co(CO)₄]⁻.[7]

Oxidation
Can be oxidized, leading to

decomposition.

Reacts with halogens to form

BrCo(CO)₄.[6]

Cobalt Oxidation State 0 0

Experimental Protocols
Comparative Kinetic Study of Ligand Substitution by
Infrared Spectroscopy
Objective: To compare the rates of CO substitution by triphenylphosphine in Co(CO)₃NO and

Co₂(CO)₈ under identical conditions.

Materials:

Cobalt tricarbonyl nitrosyl (Co(CO)₃NO)

Dicobalt octacarbonyl (Co₂(CO)₈)

Triphenylphosphine (PPh₃)

Anhydrous hexane (or other suitable non-coordinating solvent)

Schlenk line and glassware

FTIR spectrometer with a thermostated cell
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Procedure:

Prepare stock solutions of Co(CO)₃NO, Co₂(CO)₈, and PPh₃ in anhydrous hexane under an

inert atmosphere (N₂ or Ar). A typical concentration would be in the range of 0.005-0.01 M for

the cobalt complexes and a 10-fold excess for the PPh₃ to ensure pseudo-first-order

conditions.

Set the FTIR spectrometer to acquire spectra in the metal carbonyl stretching region

(typically 1800-2200 cm⁻¹).

Thermostat the sample cell to the desired reaction temperature (e.g., 25 °C).

In a Schlenk flask, place the solution of the cobalt complex.

Inject the PPh₃ solution into the flask with vigorous stirring to initiate the reaction.

Quickly transfer a portion of the reaction mixture to the thermostated IR cell and begin

acquiring spectra at regular time intervals.

Monitor the decrease in the absorbance of the C≡O stretching bands of the starting material

and the increase in the absorbance of the C≡O stretching bands of the product.

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞)

versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the

completion of the reaction.

Repeat the experiment with the other cobalt complex under the exact same conditions of

temperature, solvent, and reactant concentrations.

Comparative Electrochemical Study by Cyclic
Voltammetry
Objective: To compare the redox potentials of Co(CO)₃NO and Co₂(CO)₈.

Materials:

Cobalt tricarbonyl nitrosyl (Co(CO)₃NO)
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Dicobalt octacarbonyl (Co₂(CO)₈)

Anhydrous acetonitrile or dichloromethane

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

A three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire

counter electrode, and a Ag/AgCl or saturated calomel reference electrode)

Potentiostat

Procedure:

Prepare solutions of Co(CO)₃NO and Co₂(CO)₈ (typically 1 mM) in the chosen solvent

containing the supporting electrolyte. All solutions should be prepared and handled under an

inert atmosphere.

Assemble the electrochemical cell with the three electrodes and the solution of one of the

cobalt complexes.

Deoxygenate the solution by bubbling with dry argon or nitrogen for at least 15 minutes.

Record the cyclic voltammogram by scanning the potential over a suitable range to observe

the reduction and oxidation events of the complex. The scan rate can be varied (e.g., from

50 to 500 mV/s) to assess the reversibility of the redox processes.

After recording the voltammogram, clean the electrodes and the cell thoroughly.

Repeat the measurement with the solution of the other cobalt complex under identical

conditions.

The peak potentials for oxidation and reduction can be determined from the voltammograms

and used to calculate the formal redox potential (E¹/²) for each process.
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Co(CO)₃NO [PPh₃---Co(CO)₃NO]‡+ PPh₃

PPh₃

Co(CO)₂(PPh₃)NO- CO CO

Click to download full resolution via product page

Caption: Associative substitution mechanism for Co(CO)₃NO.
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Initiation

Propagation

Co₂(CO)₈ 2 •Co(CO)₄Δ or hν

•Co(CO)₄

•Co(CO)₃(PPh₃)
+ PPh₃
- CO

PPh₃

Co₂(CO)₇(PPh₃)
+ Co₂(CO)₈

•Co(CO)₄

Co₂(CO)₈
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Preparation

Kinetic Study (FTIR)

Electrochemical Study (CV)

Co(CO)₃NO Stock

Mix Co(CO)₃NO + PPh₃

CV of Co(CO)₃NO

Co₂(CO)₈ Stock

Mix Co₂(CO)₈ + PPh₃

CV of Co₂(CO)₈

PPh₃ Stock

Time-resolved IR

Calculate k_obs

Compare Reactivity

Time-resolved IR

Calculate k_obs Determine E¹/² Determine E¹/²

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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